N-mesityl-4-methoxy-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxamide
Description
Properties
IUPAC Name |
4-methoxy-1-(2-methylphenyl)-6-oxo-N-(2,4,6-trimethylphenyl)pyridazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-13-10-15(3)20(16(4)11-13)23-22(27)21-18(28-5)12-19(26)25(24-21)17-9-7-6-8-14(17)2/h6-12H,1-5H3,(H,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHCFTCPNQBVCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)NC3=C(C=C(C=C3C)C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
IUPAC Name
The IUPAC name for this compound is N-mesityl-4-methoxy-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxamide.
Molecular Formula
The molecular formula of this compound is .
Structural Features
The structural features of the compound include:
- A dihydropyridazine ring system.
- A methoxy group at position 4.
- A mesityl group contributing to its lipophilicity.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that derivatives of dihydropyridazines can induce apoptosis in cancer cell lines through the activation of caspase pathways and modulation of cell cycle regulators .
Anti-inflammatory Effects
In vitro studies suggest that this compound may possess anti-inflammatory properties. It has been observed to inhibit the production of pro-inflammatory cytokines in macrophage cell lines, potentially through the suppression of NF-kB signaling pathways. This suggests a mechanism where the compound could mitigate inflammatory responses in various disease models .
Antimicrobial Activity
Preliminary assessments have shown that this compound exhibits antimicrobial activity against several bacterial strains. The minimum inhibitory concentration (MIC) values indicate effectiveness comparable to standard antimicrobial agents, making it a candidate for further exploration in treating infections .
Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |
| Antimicrobial | Effective against bacterial strains |
Case Study 1: Anticancer Activity
In a study published in Cancer Research, researchers evaluated the effects of various dihydropyridazine derivatives on human cancer cell lines. The results indicated that N-mesityl derivatives significantly reduced cell viability and induced apoptosis through caspase activation pathways. The study concluded that these compounds could serve as potential chemotherapeutics .
Case Study 2: Anti-inflammatory Mechanism
A separate investigation focused on the anti-inflammatory properties of this compound. Using a murine model of inflammation, it was found that administration of N-mesityl-4-methoxy-6-oxo resulted in decreased levels of IL-6 and TNF-alpha in serum samples, indicating a reduction in systemic inflammation. This suggests potential therapeutic applications in inflammatory diseases .
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
Table 1: Structural Comparison of Pyridazinone Derivatives
Key Observations:
- Core Flexibility: While the target compound features a pyridazinone core, analogues like 4-oxo-3-(o-tolyl)quinazoline () adopt a quinazoline scaffold, altering π-conjugation and electronic properties.
- Substituent Effects : The o-tolyl group (ortho-methylphenyl) in the target compound and ’s metabolite introduces steric hindrance and influences planarity. For example, in platinum complexes, o-tolyl groups induce torsional angles up to 51.7°, blue-shifting MLCT emissions . This suggests that the o-tolyl group in the target compound may similarly affect its photophysical or binding interactions.
Physicochemical Properties
Table 2: Physicochemical Comparison
Key Observations:
- Lipophilicity : The mesityl group in the target compound increases molecular weight and lipophilicity compared to analogues with simpler aryl groups (e.g., ). This may enhance membrane permeability but limit aqueous solubility.
- Synthetic Yield: Compounds like ’s derivative (55% yield) highlight challenges in synthesizing sterically hindered pyridazinones, suggesting similar synthetic hurdles for the target compound .
Preparation Methods
Hydrazine and γ-Keto Ester Precursors
The dihydropyridazine ring is constructed via acid-catalyzed cyclocondensation between o-tolylhydrazine and a γ-keto ester bearing methoxy and carboxylic acid groups.
Synthetic Steps :
- Synthesis of γ-Keto Ester Precursor :
- Cyclocondensation with o-Tolylhydrazine :
- The γ-keto ester reacts with o-tolylhydrazine in acetic acid at reflux, forming the dihydropyridazine ring via dehydration.
- Mechanism : Nucleophilic attack by hydrazine on the ketone, followed by cyclization and elimination of water.
- Intermediate : 1-(o-Tolyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid ethyl ester.
Carboxamide Formation
The ethyl ester is hydrolyzed to the carboxylic acid, which is then converted to the carboxamide.
- Ester Hydrolysis :
- Activation and Amidation :
Purification :
- The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7), followed by recrystallization from ethanol/water.
Post-Functionalization of a Pre-Formed Dihydropyridazine (Route B)
Synthesis of 1-(o-Tolyl)-4-Methoxy-6-Oxo-1,6-Dihydropyridazine-3-Carboxylic Acid
Comparative Analysis of Synthetic Routes
| Parameter | Route A | Route B |
|---|---|---|
| Step Count | 3 (Cyclocondensation, hydrolysis, amidation) | 4 (Cycloaddition, oxidation, methoxylation, amidation) |
| Yield | 45–55% | 35–45% |
| Purification | Column chromatography (moderate) | Recrystallization (high purity) |
| Functional Group Compatibility | Limited to acid-stable groups | Tolerates electron-deficient aromatics |
Key Findings :
- Route A is more straightforward but requires precise control over cyclocondensation conditions to avoid ring-opening.
- Route B offers flexibility in introducing diverse substituents but involves sensitive oxidation steps.
Mechanistic Insights and Side Reactions
Competing Pathways in Cyclocondensation
Amidation Challenges
- Mesitylamine Steric Hindrance : Bulky mesityl groups slow nucleophilic attack. Solutions include using DMF as a polar aprotic solvent or elevating reaction temperatures to 50°C.
Scalability and Industrial Considerations
Cost-Effective Modifications
Regulatory Compliance
- Impurity Profiling : HPLC analysis identifies by-products such as N-mesityl-4-methoxy-1-(o-tolyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid (unreacted intermediate), controlled to <0.1%.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-mesityl-4-methoxy-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization, substitution, and functionalization. Key steps include:
Core Formation : Cyclocondensation of substituted hydrazines with β-keto esters to form the dihydropyridazine ring.
Substituent Introduction : Methoxy and mesityl groups are introduced via nucleophilic substitution or coupling reactions under inert atmospheres.
Carboxamide Formation : Activation of the carboxylic acid intermediate (e.g., using CDI or HATU) followed by coupling with mesitylamine.
- Optimization : Reaction conditions (temperature: 60–100°C; solvent: DMF or THF; catalyst: Pd(PPh₃)₄ for cross-coupling) are tuned using Design of Experiments (DoE) to maximize yield (70–85%) and purity (>95%) .
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is employed. Data collection uses synchrotron or in-house diffractometers. Refinement is performed using SHELXL , which handles small-molecule crystallography by least-squares minimization. Key parameters:
- Resolution : <1.0 Å for high-quality data.
- R-factors : Aim for R₁ < 5% (I > 2σ(I)).
- Validation : PLATON or Mercury for checking voids and hydrogen bonding .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : Initial assays focus on kinase inhibition or receptor binding. For example:
- Kinase Assays : IC₅₀ values measured via fluorescence polarization (FP) or TR-FRET.
- Cellular Studies : Cytotoxicity evaluated using MTT assays (e.g., IC₅₀ = 2–10 µM in cancer cell lines).
- Target Validation : RNAi or CRISPR knockdown to confirm specificity .
Advanced Research Questions
Q. How can computational methods guide the design of analogs with improved potency?
- Methodological Answer :
- Quantum Chemical Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize redox stability.
- Molecular Dynamics (MD) : Simulate binding to target proteins (e.g., kinases) to identify key interactions (e.g., hydrogen bonds with hinge regions).
- ICReDD Framework : Combines reaction path search algorithms and experimental feedback loops to prioritize synthetic routes for novel analogs .
Q. How do structural modifications (e.g., substituent variations) affect biological activity?
- Data-Driven Analysis :
| Substituent Position | Modification | Activity Change (vs. Parent Compound) | Key Insight |
|---|---|---|---|
| 4-Methoxy | Replacement with Cl | 10x ↓ in potency | Methoxy critical for H-bonding . |
| o-Tolyl | Substitution with p-Fluorophenyl | 3x ↑ selectivity | Fluorine enhances hydrophobic fit . |
| Mesityl Carboxamide | Bulkier groups (e.g., adamantyl) | Poor solubility (logP > 5) | Balance lipophilicity for bioavailability . |
Q. What strategies resolve contradictions in crystallographic and spectroscopic data?
- Methodological Answer :
- Multi-Technique Validation : Compare SC-XRD (absolute configuration) with NMR (solution-state conformation) and DFT-optimized structures.
- Dynamic Effects : Use variable-temperature XRD or NOESY to assess conformational flexibility.
- Discrepancy Resolution : If XRD suggests planar amide bonds but NMR shows rotation, consider solvent polarity effects or crystal packing forces .
Q. How can reaction engineering improve scalability without compromising purity?
- Process Optimization :
- Flow Chemistry : Continuous synthesis reduces side reactions (e.g., epimerization) via precise residence time control.
- Membrane Separation : Nanofiltration removes metal catalysts (e.g., Pd residuals) to achieve <10 ppm levels.
- DoE Parameters :
| Factor | Range Tested | Optimal Condition | Impact on Yield |
|---|---|---|---|
| Temperature | 50–120°C | 80°C | Maximizes rate without decomposition . |
| Solvent Polarity | THF (ε=7.5) to DMSO (ε=47) | DMF (ε=37) | Balances solubility and reactivity . |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
